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A deep dive into the clinical trial landscape of Lysine-Specific Demethylase 1 (LSD1) inhibitors,

with a focus on Seclidemstat and its key competitors. This guide provides a comprehensive

comparison of their performance, supported by available clinical trial data, experimental

protocols, and an overview of the underlying signaling pathways.

Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical epigenetic regulator in cancer,

playing a pivotal role in tumor progression and maintenance. Its enzymatic activity, which

involves the demethylation of histone and non-histone proteins, leads to altered gene

expression that promotes cancer cell proliferation and survival.[1][2][3] Consequently, a number

of LSD1 inhibitors have entered clinical development, each with a unique profile. This guide

provides a comparative analysis of Seclidemstat (SP-2577) against other notable LSD1

inhibitors in clinical trials, including Iadademstat (ORY-1001), Bomedemstat (IMG-7289), and

CC-90011, to aid researchers, scientists, and drug development professionals in their

understanding of this evolving therapeutic class.

Mechanism of Action: A Common Target, Diverse
Approaches
LSD1 inhibitors can be broadly categorized into two main classes based on their mechanism of

action: irreversible and reversible inhibitors.

Irreversible inhibitors, such as Iadademstat and Bomedemstat, form a covalent bond with the

FAD cofactor essential for LSD1's enzymatic activity, leading to its permanent inactivation.[1]
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Reversible inhibitors, like Seclidemstat and CC-90011, do not form a permanent bond,

allowing for a more transient inhibition of the enzyme.[1]

Beyond enzymatic inhibition, some of these compounds, including Seclidemstat, also disrupt

the scaffolding function of LSD1, preventing its interaction with other proteins in transcriptional

complexes.[4] This dual mechanism may offer a broader impact on cancer cell biology.

Clinical Trial Performance: A Head-to-Head
Comparison
The following tables summarize the available quantitative data from key clinical trials of

Seclidemstat and other prominent LSD1 inhibitors.

Hematological Malignancies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b610759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.benchchem.com/product/b610759?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.11514
https://www.benchchem.com/product/b610759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug
Trial

Identifier

Indicatio

n
Phase

Treatme

nt

Regimen

Overall

Respons

e Rate

(ORR)

Complet

e

Remissi

on

(CR/CRi/

CRh)

Key

Safety/T

olerabilit

y

Findings

Seclidem

stat (SP-

2577)

NCT0473

4990

Myelodys

plastic

Syndrom

es (MDS)

or

Chronic

Myelomo

nocytic

Leukemi

a

(CMML)

I/II

Seclidem

stat +

Azacitidin

e

43% (in

14

evaluable

patients)

[5][6]

1 CR, 3

marrow

CR, 1

marrow

CR + HI,

1 HI[5][6]

A partial

clinical

hold was

placed

due to a

grade 4

serious

adverse

event.[5]

[7][8]

Iadadem

stat

(ORY-

1001)

ALICE

(NCT038

95684)

Acute

Myeloid

Leukemi

a (AML)

(1L, unfit)

IIa

Iadadem

stat +

Azacitidin

e

81-82%

52%

CR/CRi,

64% of

response

s were

CR/CRi[8

][9][10]

[11][12]

[13]

Managea

ble safety

profile.

Most

frequent

treatment

-related

adverse

events

were

thromboc

ytopenia

and

neutrope

nia.[11]

[12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://aml-hub.com/medical-information/2022-eln-recommendations-for-the-management-of-aml-in-adults
https://www.targetedonc.com/view/phase-3-trial-of-bomedemstat-in-essential-thrombocythemia-begins-enrollment
https://aml-hub.com/medical-information/2022-eln-recommendations-for-the-management-of-aml-in-adults
https://www.targetedonc.com/view/phase-3-trial-of-bomedemstat-in-essential-thrombocythemia-begins-enrollment
https://aml-hub.com/medical-information/2022-eln-recommendations-for-the-management-of-aml-in-adults
https://firstwordpharma.com/story/6515390
https://www.asebio.com/en/news-events/news/oryzon-presents-final-data-phase-iia-alice-trial-unfit-aml-patients-first-line
https://www.asebio.com/en/news-events/news/oryzon-presents-final-data-phase-iia-alice-trial-unfit-aml-patients-first-line
https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-20-2380/2167374/1078-0432_ccr-20-2380v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9540525/
https://pubmed.ncbi.nlm.nih.gov/38824932/
https://aml-hub.com/medical-information/iadademstat-azacitidine-in-adult-patients-with-newly-diagnosed-aml-the-phase-iia-alice-study
https://www.oryzon.com/en/news-events/news/oryzon-presents-final-data-phase-iia-alice-trial-unfit-aml-patients-first-line
https://pubmed.ncbi.nlm.nih.gov/38824932/
https://aml-hub.com/medical-information/iadademstat-azacitidine-in-adult-patients-with-newly-diagnosed-aml-the-phase-iia-alice-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iadadem

stat

(ORY-

1001)

FRIDA

(NCT055

46580)

Relapsed

/Refracto

ry AML

(FLT3-

mutant)

Ib

Iadadem

stat +

Gilteritini

b

67% (in

expande

d dose

cohort)

[14]

58%

CR/CRh/

CRi (in

expande

d dose

cohort)

[14]

The

combinati

on

appears

safe and

well-

tolerated

with no

dose-

limiting

toxicities

reported

in the

initial

cohorts.

[15][16]

Bomede

mstat

(IMG-

7289)

NCT0425

4978

Essential

Thrombo

cythemia

(ET)

IIb

Bomede

mstat

monother

apy

97% of

patients

treated

for >24

weeks

achieved

platelet

count

reduction

to ≤400 x

10⁹/L.[17]

Not

Applicabl

e

Generally

well-

tolerated.

The most

common

non-

hematolo

gic

adverse

events

were

diarrhea

and

dysgeusi

a.[18]

Bomede

mstat

(IMG-

7289)

NCT0313

6185

Myelofibr

osis (MF)

I/II Bomede

mstat

monother

apy

66% of

patients

had

spleen

volume

Not

Applicabl

e

Generally

safe and

well-

tolerated.

The most

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.clinicaltrials.gov/study/NCT04254978
https://www.clinicaltrials.gov/study/NCT04254978
https://en.wikipedia.org/wiki/Response_evaluation_criteria_in_solid_tumors
https://pubmed.ncbi.nlm.nih.gov/33046517/
https://pubmed.ncbi.nlm.nih.gov/33833800/
https://clinicaltrials.gov/study/NCT02875223
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reduction

at 24

weeks.

[19]

common

non-

hematolo

gic

toxicity

was

dysgeusi

a.[20]

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery,

CRh: Complete Remission with partial hematologic recovery, HI: Hematologic Improvement,

1L: First-line.

Solid Tumors
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Lymphoma

(NHL)

had stable

disease ≥6

months.[9]

[10][16][23]

[24]

thrombocyt

openia and

neutropeni

a.[9][16]

[23]

Experimental Protocols: A Look at the Methodology
The evaluation of treatment efficacy in the aforementioned clinical trials adheres to established,

standardized criteria.

Response Evaluation in Solid Tumors
For solid tumors, the Response Evaluation Criteria in Solid Tumors (RECIST 1.1) is the

standard methodology employed.[24] This involves:

Baseline Assessment: Identification and measurement of "target lesions" (up to 5

measurable lesions, with a maximum of 2 per organ) and "non-target lesions".[15][21][25]

Follow-up Assessments: Repeated measurements of target lesions to determine the change

in tumor burden.[21]

Response Categories:

Complete Response (CR): Disappearance of all target lesions.[15][20][25]

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

[15][20][25]

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions or the appearance of new lesions.[15][20][25]

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.[15][20][25]

Response Evaluation in Acute Myeloid Leukemia

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-20-2380/2167374/1078-0432_ccr-20-2380v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9540525/
https://pubmed.ncbi.nlm.nih.gov/33046517/
https://clinicaltrials.gov/study/NCT03600649
https://radiopaedia.org/articles/response-evaluation-criteria-in-solid-tumours
https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-20-2380/2167374/1078-0432_ccr-20-2380v2.pdf
https://pubmed.ncbi.nlm.nih.gov/33046517/
https://clinicaltrials.gov/study/NCT03600649
https://radiopaedia.org/articles/response-evaluation-criteria-in-solid-tumours
https://en.wikipedia.org/wiki/Response_evaluation_criteria_in_solid_tumors
https://healthtree.org/aml/community/articles/iadademstat-trials-for-all-aml
https://www.thd.org.tr/thdData/userfiles/file/2021-ELN-Update-on-AML-MRD.pdf
https://healthtree.org/aml/community/articles/iadademstat-trials-for-all-aml
https://en.wikipedia.org/wiki/Response_evaluation_criteria_in_solid_tumors
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.thd.org.tr/thdData/userfiles/file/2021-ELN-Update-on-AML-MRD.pdf
https://en.wikipedia.org/wiki/Response_evaluation_criteria_in_solid_tumors
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.thd.org.tr/thdData/userfiles/file/2021-ELN-Update-on-AML-MRD.pdf
https://en.wikipedia.org/wiki/Response_evaluation_criteria_in_solid_tumors
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.thd.org.tr/thdData/userfiles/file/2021-ELN-Update-on-AML-MRD.pdf
https://en.wikipedia.org/wiki/Response_evaluation_criteria_in_solid_tumors
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.thd.org.tr/thdData/userfiles/file/2021-ELN-Update-on-AML-MRD.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In AML trials, the European LeukemiaNet (ELN) criteria are the benchmark for assessing

response.[7] These criteria define various response categories based on bone marrow blast

percentage, peripheral blood counts, and the presence or absence of extramedullary disease.

Key response definitions include:

Complete Remission (CR): Bone marrow blasts <5%, absence of circulating blasts and

blasts with Auer rods, absolute neutrophil count ≥1.0 x 10⁹/L, platelet count ≥100 x 10⁹/L,

and absence of extramedullary leukemia.

Complete Remission with incomplete hematologic recovery (CRi): All CR criteria are met

except for residual neutropenia (<1.0 x 10⁹/L) or thrombocytopenia (<100 x 10⁹/L).

Complete Remission with partial hematologic recovery (CRh): Bone marrow blasts <5%,

partial recovery of peripheral blood counts (absolute neutrophil count >0.5 x 10⁹/L and

platelet count >50 x 10⁹/L).[5]

Measurable residual disease (MRD) is also a critical component of response assessment in

AML, providing a more sensitive measure of treatment efficacy.[26]

Signaling Pathways and Pharmacodynamic Markers
LSD1 exerts its oncogenic effects through complex signaling pathways. It is a key component

of several transcriptional repressor complexes, including the CoREST complex. By

demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 represses the

expression of tumor suppressor genes and genes involved in cell differentiation.[1][2]

Furthermore, LSD1 can demethylate non-histone proteins such as p53, thereby modulating

their activity.[1]

Click to download full resolution via product page

To assess the biological activity of LSD1 inhibitors in clinical trials, various pharmacodynamic

biomarkers are monitored. These markers provide evidence of target engagement and can

correlate with clinical response. Key biomarkers include:
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CD11b and CD86: Upregulation of these cell surface markers is indicative of myeloid

differentiation, a desired effect of LSD1 inhibition in hematological malignancies.[1][27]

GFI1b: As a downstream target of LSD1, changes in GFI1b levels can reflect the extent of

LSD1 inhibition.[27]

Chromogranin A (CgA) and Monocyte to Macrophage Differentiation-associated (MMD): In

the trial for CC-90011, decreased levels of CgA and MMD expression were observed,

suggesting target engagement.[10]

Conclusion
The landscape of LSD1 inhibitors in clinical development is dynamic and promising.

Seclidemstat, with its reversible mechanism of action and dual inhibition of enzymatic and

scaffolding functions, represents a distinct approach within this class. While early clinical data

for Seclidemstat has shown some activity, particularly in Ewing sarcoma, it has also faced

challenges, including a partial clinical hold in one of its trials.

In comparison, irreversible inhibitors like Iadademstat have demonstrated robust efficacy,

especially in AML, with high response rates when used in combination therapies. Bomedemstat

has shown promising results in managing symptoms and disease burden in myeloproliferative

neoplasms. The reversible inhibitor CC-90011 has shown durable responses in neuroendocrine

tumors and a favorable safety profile.

For researchers and drug developers, the choice of which LSD1 inhibitor to investigate further

will depend on the specific cancer type, the desired therapeutic window, and the potential for

combination with other agents. The distinct mechanisms of action and the emerging clinical

data for each of these compounds will continue to shape their developmental paths and their

potential to become valuable additions to the armamentarium of cancer therapies. Continued

research into the nuances of the LSD1 signaling pathway and the identification of predictive

biomarkers will be crucial for optimizing the clinical application of this exciting class of

epigenetic drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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